tert-Butyl (3-(5-(2,5-difluorophenyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate
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Overview
Description
This compound is a complex organic molecule. It has been found to be an inhibitor of the insulin degrading enzyme . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The InChI code for this compound is 1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14+/m0/s1 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 327.33 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Luminescent Materials
Research by Rybakiewicz et al. (2020) explored the synthesis of organic luminophores combining carbazole donors with thiadiazole acceptors to enhance electron-donating properties for applications in organic light-emitting diodes (OLEDs). One compound, specifically featuring tert-butyl groups on the carbazole ring, showed promising photoluminescence, making it a viable candidate for light-emitting applications (Rybakiewicz et al., 2020).
Antiproliferative Activities
Liang et al. (2016) conducted a study on the antiproliferative activities of thiadiazole peptidomimetic derivatives against leukemia and prostate cancer cells, highlighting the potential of these compounds in cancer treatment. One derivative, in particular, showed superior activity against prostate cancer cells, suggesting the importance of thiadiazole moieties in medicinal chemistry for developing new anticancer agents (Liang et al., 2016).
Fungicidal Activities
Mao et al. (2012) synthesized novel thiadiazole derivatives exhibiting moderate to good fungicidal activities against various pathogens. This research underscores the potential of thiadiazole compounds in developing new fungicides, with certain compounds showing significant inhibition rates (Mao et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[3-[5-(2,5-difluorophenyl)-2-phenyl-3H-1,3,4-thiadiazol-2-yl]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O2S/c1-21(2,3)29-20(28)25-13-7-12-22(15-8-5-4-6-9-15)27-26-19(30-22)17-14-16(23)10-11-18(17)24/h4-6,8-11,14,27H,7,12-13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTAZGBNWGMPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1(NN=C(S1)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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